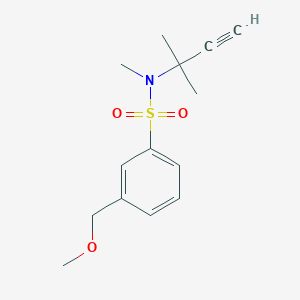
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound is also known as TAK-659 and is being studied for its ability to target specific proteins that play a crucial role in the development of cancer and autoimmune diseases.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves its ability to inhibit the activity of specific proteins, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These proteins play a crucial role in the development and proliferation of cancer cells and immune cells. By inhibiting their activity, the compound can prevent the growth and spread of cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in vitro and in vivo. The compound has been found to have a high affinity for BTK and ITK proteins, which are expressed in various types of cancer cells and immune cells. By inhibiting their activity, the compound can induce apoptosis (cell death) in cancer cells and reduce the activity of immune cells that cause autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is its high selectivity for specific proteins, which makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune diseases. However, the compound has several limitations, such as its low solubility in water and its potential toxicity at high doses. These factors need to be taken into consideration when designing experiments to study the compound's therapeutic properties.
Future Directions
There are several potential future directions for the study of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One direction is the development of new drugs that are based on the compound's structure and mechanism of action. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to explore the compound's potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-nitrobenzenesulfonamide with 2-methylbut-3-yn-2-ol. The resulting product is then subjected to reduction, followed by a series of reactions that involve the use of various reagents and catalysts. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
The potential therapeutic properties of 3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide have been extensively studied in recent years. The compound has been found to inhibit the activity of specific proteins that are involved in the development of cancer and autoimmune diseases. This makes it a promising candidate for the development of new drugs for the treatment of these conditions.
properties
IUPAC Name |
3-(methoxymethyl)-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-6-14(2,3)15(4)19(16,17)13-9-7-8-12(10-13)11-18-5/h1,7-10H,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALYMJOYPYJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)